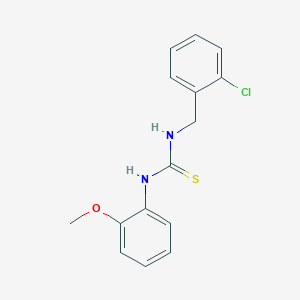
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction is critical for the regulation of the tumor suppressor protein p53, which plays a key role in preventing the development of cancer. MI-2 has been shown to have potential as a therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide works by binding to the hydrophobic pocket on the surface of MDM2, which is responsible for binding to p53. By occupying this pocket, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide prevents MDM2 from binding to p53, leading to the stabilization and activation of p53. This, in turn, leads to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the activation of the p53 pathway, the induction of apoptosis in cancer cells, and the suppression of tumor growth. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide is its selectivity for the MDM2-p53 interaction, which minimizes off-target effects. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide also has good pharmacokinetic properties, allowing it to be administered orally. However, one limitation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide is its relatively low potency compared to other MDM2 inhibitors. This may limit its efficacy in certain cancer types.
Zukünftige Richtungen
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide. One area of focus is the development of more potent analogs of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide with improved efficacy. Another area of focus is the identification of biomarkers that can predict response to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide therapy. Additionally, the combination of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide with other cancer therapies, such as chemotherapy or immunotherapy, may improve its efficacy and reduce the likelihood of drug resistance.
Synthesemethoden
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide involves several steps, including the condensation of 2-methoxybenzaldehyde with 4-bromobutanoyl chloride to form 4-(2-methoxyphenyl)butanoyl chloride. This intermediate is then reacted with phthalic anhydride to form the isoindolinone core. The final step involves the addition of a butanamide side chain to the isoindolinone core.
Wissenschaftliche Forschungsanwendungen
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide has been extensively studied in preclinical models of cancer, where it has been shown to selectively inhibit the MDM2-p53 interaction and activate the p53 pathway. This leads to the induction of apoptosis in cancer cells and the suppression of tumor growth. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide has shown efficacy in a variety of cancer types, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-16-10-5-4-9-15(16)20-17(22)11-6-12-21-18(23)13-7-2-3-8-14(13)19(21)24/h2-5,7-10H,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWCPESWMYBNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)
